molecular formula C23H18ClF B14237132 4-Chloro-2-fluoro-1-({4-[(2R)-2-phenylpropyl]phenyl}ethynyl)benzene CAS No. 404575-75-3

4-Chloro-2-fluoro-1-({4-[(2R)-2-phenylpropyl]phenyl}ethynyl)benzene

Cat. No.: B14237132
CAS No.: 404575-75-3
M. Wt: 348.8 g/mol
InChI Key: LXWMZHADRFTOMX-QGZVFWFLSA-N
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Description

4-Chloro-2-fluoro-1-({4-[(2R)-2-phenylpropyl]phenyl}ethynyl)benzene is an aromatic compound that features a benzene ring substituted with chloro, fluoro, and ethynyl groups

Preparation Methods

The synthesis of 4-Chloro-2-fluoro-1-({4-[(2R)-2-phenylpropyl]phenyl}ethynyl)benzene typically involves multi-step organic reactions. One common synthetic route includes:

Chemical Reactions Analysis

4-Chloro-2-fluoro-1-({4-[(2R)-2-phenylpropyl]phenyl}ethynyl)benzene undergoes various types of chemical reactions:

Scientific Research Applications

4-Chloro-2-fluoro-1-({4-[(2R)-2-phenylpropyl]phenyl}ethynyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-2-fluoro-1-({4-[(2R)-2-phenylpropyl]phenyl}ethynyl)benzene involves its interaction with molecular targets such as enzymes and receptors. The compound’s aromatic ring and substituents allow it to fit into specific binding sites, influencing biochemical pathways and cellular processes .

Comparison with Similar Compounds

4-Chloro-2-fluoro-1-({4-[(2R)-2-phenylpropyl]phenyl}ethynyl)benzene can be compared with similar compounds such as:

Properties

CAS No.

404575-75-3

Molecular Formula

C23H18ClF

Molecular Weight

348.8 g/mol

IUPAC Name

4-chloro-2-fluoro-1-[2-[4-[(2R)-2-phenylpropyl]phenyl]ethynyl]benzene

InChI

InChI=1S/C23H18ClF/c1-17(20-5-3-2-4-6-20)15-19-9-7-18(8-10-19)11-12-21-13-14-22(24)16-23(21)25/h2-10,13-14,16-17H,15H2,1H3/t17-/m1/s1

InChI Key

LXWMZHADRFTOMX-QGZVFWFLSA-N

Isomeric SMILES

C[C@H](CC1=CC=C(C=C1)C#CC2=C(C=C(C=C2)Cl)F)C3=CC=CC=C3

Canonical SMILES

CC(CC1=CC=C(C=C1)C#CC2=C(C=C(C=C2)Cl)F)C3=CC=CC=C3

Origin of Product

United States

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